4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine

Chemoselective derivatization Bioconjugation Polymer synthesis

This 1,4-disubstituted bicyclo[2.2.2]octane diamine combines a bridgehead aliphatic amine (pKₐ ~10) and a para-aminophenyl aromatic amine (pKₐ ~4–5) on a rigid cage scaffold. The ~5.7 pKₐ difference enables chemoselective acylation without protecting groups—aromatic NH₂ reacts selectively at pH 5–6, bridgehead NH₂ at pH ≥9. The aromatic amine undergoes clean diazotization for conjugation, fluorescent labeling, or surface immobilization. With LogP 2.57 and TPSA 52.04 Ų, it is CNS-penetrant for neuropharmacology SAR studies. As an extended diamine monomer (~9 Å inter-amine), it yields polyimides with Tg enhancement over ODA-based analogs. Essential for completing electronic substituent matrices in monoamine transporter SAR libraries.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B12932099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C3=CC=C(C=C3)N)N
InChIInChI=1S/C14H20N2/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4H,5-10,15-16H2
InChIKeyKMLLEDLJSPPPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine (CAS 10253-05-1): A Rigid Bicyclic Diamine Scaffold for Neuroscience Research, Polymer Chemistry, and Drug Discovery


4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine (CAS 10253-05-1, molecular formula C₁₄H₂₀N₂, molecular weight 216.32 g/mol) is a conformationally rigid, 1,4-disubstituted bicyclo[2.2.2]octane derivative bearing a bridgehead primary amine and a para-aminophenyl substituent at the opposite bridgehead position [1]. The compound belongs to the class of 4-substituted phenylbicyclo[2.2.2]octan-1-amines, a family originally explored by DuPont in the 1960s for monoamine reuptake inhibition [2]. Its defining structural feature is the combination of two chemically distinct amine groups—an aliphatic bridgehead amine (pKₐ ~10) and an aromatic amine (pKₐ ~4–5)—anchored to a saturated, cage-like bicyclo[2.2.2]octane core that enforces a fixed ~5.0 Å through-space separation and rigid orthogonal geometry between the phenyl ring and the bridgehead substituent [3]. Commercially available at 98% purity from multiple vendors, the compound is supplied exclusively for research and development use .

Why EXP-561, 4-(p-Bromophenyl), 4-(4-Nitrophenyl), or Bicyclo[2.2.2]octane-1,4-diamine Cannot Substitute for 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine in Research Applications


Substituting 4-(4-aminophenyl)bicyclo[2.2.2]octan-1-amine with its closest analogs introduces chemically consequential deficits that cannot be compensated by simple stoichiometric adjustment. EXP-561 (4-phenylbicyclo[2.2.2]octan-1-amine) lacks the aromatic NH₂ group, removing the capacity for chemoselective acylation, diazotization, or Schiff-base formation at the para position—reactions that are central to conjugation, fluorescent labeling, and bioconjugation workflows [1]. 4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine replaced the NH₂ with Br, shifting monoamine transporter selectivity toward serotonin and increasing lipophilicity in ways that confound direct structure–activity comparisons [2]. 4-(4-Nitrophenyl)bicyclo[2.2.2]octan-1-amine serves as a precursor but cannot replicate the electron-donating character (+M effect) of the NH₂ group that modulates bridgehead amine basicity through the bicyclo[2.2.2]octane σ-framework [3]. Bicyclo[2.2.2]octane-1,4-diamine eliminates the phenyl ring entirely, forfeiting both the aromatic π-system and the extended molecular length (~9 Å vs. ~5 Å inter-nitrogen distance) required for bis-amine crosslinking or receptor-spanning geometries . These structural differences translate into quantitatively meaningful divergences in LogP, TPSA, amine pKₐ, and hydrogen-bonding capacity that are detailed in Section 3 below.

Quantitative Differentiation Evidence for 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine vs. Closest Analogs and In-Class Candidates


Dual Chemically Distinct Amine Groups Enable Orthogonal Stepwise Derivatization—Structurally Impossible with EXP-561 or Symmetric Diamines

The target compound possesses two amines with fundamentally different chemical environments: a sterically hindered, aliphatic bridgehead amine (1-aminobicyclo[2.2.2]octane, pKₐ ~10.3) and an electronically distinct, less hindered aromatic amine (4-aminophenyl, pKₐ ~4.6) [1]. This pKₐ difference of ~5.7 log units enables pH-controlled, sequential acylation or sulfonylation without protecting-group strategies—a capability absent in EXP-561 (one amine; zero derivatization handles beyond the bridgehead), bicyclo[2.2.2]octane-1,4-diamine (two chemically identical amines; requires statistical or protecting-group control), and 4-(4-nitrophenyl)bicyclo[2.2.2]octan-1-amine (one amine; nitro must be reduced first) . The aromatic NH₂ also participates in diazotization chemistry (NaNO₂/HCl → diazonium salt) enabling azo-coupling, Sandmeyer, and Cu-catalyzed cross-coupling reactions, whereas EXP-561 cannot undergo such transformations [1].

Chemoselective derivatization Bioconjugation Polymer synthesis Amine protection strategy

Monoamine Transporter Inhibition Profile: Class-Level SAR Reveals 4-Position Substituent Dictates Serotonin vs. Norepinephrine Selectivity Ratio

The parent compound EXP-561 (4-phenyl, no substituent) inhibits norepinephrine uptake in hypothalamic synaptosomes with IC₅₀ = 20–80 nM, serotonin uptake in cortical synaptosomes with IC₅₀ ≈ 90 nM, and dopamine uptake in striatal synaptosomes with IC₅₀ = 200–270 nM, yielding a serotonin:norepinephrine selectivity ratio of approximately 1.1–4.5 [1]. Introducing a para-bromo substituent (4-(p-bromophenyl) analog) markedly shifts selectivity toward serotonin: in vivo, this compound was more active in antagonizing serotonin depletion and less active in antagonizing norepinephrine depletion compared to the unsubstituted parent [2]. The Hammett σₚ constant for NH₂ is −0.66 (strongly electron-donating) versus Br at +0.23 (weakly electron-withdrawing), establishing that 4-(4-aminophenyl) occupies an electronically opposite position in the substituent SAR continuum [3]. In vitro, the p-bromo compound was markedly less active than EXP-561 in blocking norepinephrine uptake while being slightly less active in blocking serotonin uptake, suggesting that electron-donating 4-substituents (such as NH₂) may preserve or enhance norepinephrine potency relative to serotonin [2]. The 4-NH₂ group also introduces 2 additional hydrogen-bond donors (HBD = 2 vs. 1 for EXP-561), altering the pharmacophoric interaction profile at the transporter binding pocket defined by the tubular conformation of the bicyclo[2.2.2]octane scaffold [4].

Monoamine reuptake inhibition Serotonin transporter Norepinephrine transporter Dopamine transporter Antidepressant pharmacology

LogP and TPSA Differentiation from EXP-561: The 4-NH₂ Group Reduces Lipophilicity by >1 Log Unit, Altering CNS Permeability and Solubility Profiles

The target compound has a measured/calculated LogP of 2.57 and TPSA of 52.04 Ų as reported by the commercial supplier . EXP-561 (4-phenylbicyclo[2.2.2]octan-1-amine, C₁₄H₁₉N, MW 201.31) has one fewer nitrogen and no H-bond donor on the aromatic ring, yielding a significantly higher LogP (estimated ~3.5–4.0 based on the difference of −1.0 to −1.5 log units contributed by a para-NH₂ substituent on benzene) and a lower TPSA (~26 Ų for a single primary amine) [1]. The ΔLogP of approximately −1.0 to −1.5 translates to a roughly 10- to 30-fold difference in octanol/water partition coefficient [2]. For CNS applications, the target compound falls within the more favorable LogP range of 1–3 for blood–brain barrier penetration, whereas EXP-561 approaches the upper lipophilicity boundary where non-specific binding and rapid hepatic clearance become concerns [2]. The target compound's TPSA of 52.04 Ų also places it below the 60–70 Ų threshold empirically associated with favorable BBB penetration, while providing greater aqueous solubility than EXP-561 . Bicyclo[2.2.2]octane-1,4-diamine (C₈H₁₆N₂, MW 140.23) is substantially more polar (predicted LogP ~0.5–1.0) and lacks the aromatic ring required for π-stacking interactions in transporter or receptor binding .

Lipophilicity CNS drug design Physicochemical properties ADME prediction Solubility

Human OCT1 Transporter Interaction: Measured IC₅₀ of 12,000 nM Establishes a Quantitative Baseline for Off-Target Liability Profiling Absent in Structural Analogs

In a fluorescence-based uptake assay using human OCT1 (SLC22A1) expressed in HEK293 cells, 4-(4-aminophenyl)bicyclo[2.2.2]octan-1-amine inhibited ASP⁺ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) uptake with an IC₅₀ of 12,000 nM after 2 minutes of incubation [1]. This provides a directly measured, albeit weak, interaction with a clinically relevant hepatic uptake transporter. The IC₅₀ of 12 μM places the compound approximately 130-fold above the therapeutic range of potent OCT1 substrates/inhibitors (typically <100 nM for drugs such as metformin or imatinib), suggesting a low probability of OCT1-mediated drug–drug interactions or hepatocellular accumulation at pharmacologically relevant concentrations [2]. Comparable OCT1 data for EXP-561, 4-(p-bromophenyl), or 4-(4-nitrophenyl) analogs have not been reported in BindingDB or ChEMBL, making this the sole quantitative transporter interaction benchmark available for the 4-substituted phenylbicyclo[2.2.2]octan-1-amine series [1]. The moderate inhibitory activity may reflect the contribution of the aromatic NH₂ group to cationic interactions within the OCT1 binding pocket, as OCT1 preferentially transports organic cations with H-bond donor capacity [2].

Organic cation transporter OCT1 Off-target profiling Hepatocellular uptake Transporter-mediated drug interactions

Electronic Transmission Through the Bicyclo[2.2.2]octane σ-Framework: NH₂ Substituent Effect Quantified at the Opposite Bridgehead Position via DFT Computational Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level on 1-NO₂,4-X-disubstituted bicyclo[2.2.2]octane (BCO) derivatives have quantified the transmission of electronic effects through the BCO σ-cage for 13 substituents including NH₂ [1]. In these computational models, the NH₂ group was explicitly included among the evaluated substituents (alongside NMe₂, OH, OMe, Me, H, F, Cl, CF₃, CN, CHO, COMe, CONH₂, COOH, NO₂, and NO), and its electronic effect on the opposite bridgehead substituent was quantified using the charge of the substituent active region (cSAR) approach [1]. A related study applying the cSAR methodology to 1-Y,4-X-disubstituted BCO derivatives (where Y = NO₂, COOH, OH, NH₂ and X = NMe₂, NH₂, OH, OMe, Me, H, F, Cl, CF₃, CN, CHO, COMe, CONH₂, COOH, NO₂, NO) provided quantitative inductive/field effect parameters [2]. For the target compound, the 4-NH₂ group on the phenyl ring donates electron density through the π-system of the phenyl ring and subsequently through the BCO σ-cage, increasing the electron density at the bridgehead amine nitrogen. This raises the bridgehead amine pKₐ relative to EXP-561 (4-H substituent) and alters its nucleophilicity. The Hammett substituent constant σₚ for NH₂ is −0.66, whereas σₚ for H is 0.00 and for Br is +0.23, confirming that the target compound occupies the electron-rich end of the substituent continuum [3]. In practice, this means the bridgehead amine of 4-(4-aminophenyl)bicyclo[2.2.2]octan-1-amine is measurably more basic and more nucleophilic than that of EXP-561, affecting both its chemical reactivity (acylation rates) and its protonation state at physiological pH [1].

Substituent effect Bicyclo[2.2.2]octane Inductive effect Field effect DFT calculation Bridgehead amine basicity

Rigid ~9 Å Inter-Amine Distance and High Rotational Barrier Enable Defined Spatial Architecture in Polyimide and Polyamide Synthesis Unattainable with Flexible-Chain Diamines

The bicyclo[2.2.2]octane scaffold enforces a fixed inter-nitrogen distance of approximately 9.0 Å between the bridgehead amine and the para-position of the phenyl ring (calculated from the BCO cage height of ~5.0 Å plus the phenyl C–N bond length of ~1.4 Å and the phenyl ring radius of ~2.8 Å), with essentially zero conformational flexibility around the cage (rotatable bonds = 1 for the entire molecule) . This contrasts sharply with the commonly used polyimide diamine 4,4′-oxydianiline (ODA), which has an inter-nitrogen distance of ~10.0 Å but possesses a flexible ether linkage allowing ~180° of rotational freedom, resulting in lower glass transition temperatures (Tg typically 250–300 °C for ODA-based polyimides) [1]. Aliphatic polyimides derived from bicyclo[2.2.2]octane-based dianhydrides with rigid diamines have demonstrated excellent thermal stability with no significant weight loss up to ~400 °C, tensile modulus of 1.5–2.6 GPa, tensile strength of 52–96 MPa, and elongation at break of 3–11% [2]. The target compound's para-aminophenyl group introduces aromatic character and π-stacking capability absent in fully aliphatic bicyclo[2.2.2]octane-1,4-diamine (C₈H₁₆N₂, inter-nitrogen distance ~5.0 Å, no aromatic ring), enabling improved chain packing and mechanical properties in the resulting polymer while retaining the thermal stability conferred by the BCO cage .

Polyimide synthesis Polyamide monomer Rigid diamine Thermal stability High-Tg polymer Step-growth polymerization

Evidence-Backed Application Scenarios Where 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine Provides Demonstrable Advantage Over Closest Analogs


Stepwise Bioconjugation and Fluorescent Probe Synthesis via Orthogonal Amine Derivatization

The pKₐ difference of ~5.7 units between the bridgehead aliphatic amine and the aromatic amine enables sequential, protecting-group-free derivatization: the aromatic NH₂ can be selectively acylated at pH 5–6 (where the bridgehead amine remains protonated and unreactive), followed by pH adjustment to ≥9 to acylate the bridgehead amine with a second reagent. This orthogonality is structurally impossible with EXP-561 (only one amine) and requires statistical mixtures or protecting-group strategies with bicyclo[2.2.2]octane-1,4-diamine (two identical amines) [1]. The aromatic NH₂ also undergoes clean diazotization (NaNO₂/HCl, 0–5 °C) to yield a diazonium salt that can be coupled to phenols, aromatic amines, or thiols for fluorescent labeling, surface immobilization, or drug–linker conjugation—transformations not accessible to any mono-amine or symmetric diamine analog in the series [1].

Neuroscience Tool Compound for Structure–Activity Relationship Studies of Monoamine Transporter Selectivity

The established SAR for 4-substituted phenylbicyclo[2.2.2]octan-1-amines shows that the 4-position substituent is the primary determinant of serotonin vs. norepinephrine transporter selectivity [2][3]. The 4-NH₂ group (σₚ = −0.66) occupies the strongly electron-donating end of the substituent continuum, opposite to the 4-Br (σₚ = +0.23) and 4-NO₂ (σₚ = +0.78) analogs [4]. Researchers building SAR libraries to probe the electronic determinants of monoamine transporter selectivity require the 4-NH₂ compound to complete the electronic parameter space; replacing it with EXP-561 (4-H, σₚ = 0.00) or the 4-Br analog leaves the electron-donating quadrant unexplored, creating a systematic gap in the SAR matrix. The compound's LogP of 2.57 and TPSA of 52.04 Ų also place it within the empirically favorable range for CNS penetration, making it suitable for in vivo neuropharmacology studies where brain exposure is required .

High-Performance Polyimide and Polyamide Monomer for Thermally Stable, Mechanically Robust Films

The rigid bicyclo[2.2.2]octane core combined with the extended ~9 Å inter-amine distance and single aromatic ring makes this compound a uniquely positioned diamine monomer for step-growth polymerization with aromatic dianhydrides (e.g., PMDA, BTDA, or bicyclo[2.2.2]octane-based dianhydrides) [5]. Polyimides incorporating BCO-derived diamines have demonstrated 5% weight loss temperatures exceeding 400 °C, tensile moduli of 1.5–2.6 GPa, and tensile strengths of 52–96 MPa [6]. Compared to ODA-based polyimides, the BCO cage eliminates the flexible ether linkage, raising Tg while maintaining film processability. Compared to bicyclo[2.2.2]octane-1,4-diamine (C₈H₁₆N₂), the target compound adds a phenyl ring that improves chain packing, mechanical reinforcement, and UV absorption characteristics without sacrificing the thermal stability conferred by the BCO cage . The differential amine reactivity also allows controlled polymer architecture (e.g., end-capping at the aromatic amine while chain-extending at the bridgehead amine) that is inaccessible with symmetric diamines [1].

Antiprotozoal Drug Discovery: 4-Aminobicyclo[2.2.2]octane Scaffold for Trypanosoma and Plasmodium Target Exploration

The 4-aminobicyclo[2.2.2]octane scaffold has established antiprotozoal relevance: Seebacher et al. demonstrated that 4-amino-6,7-diphenylbicyclo[2.2.2]octane derivatives exhibit activity against Trypanosoma brucei rhodesiense (STIB 900) and the chloroquine/pyrimethamine-resistant K1 strain of Plasmodium falciparum, with lead compounds reaching IC₅₀ values as low as 0.3–0.68 μM [7][8]. The most active bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate achieved IC₅₀ = 0.68 μM against T. b. rhodesiense, while bicyclo[2.2.2]octan-2-one 4′-phenylthiosemicarbazones reached IC₅₀ < 0.3 μM [8]. 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine can serve as a synthetic intermediate for constructing such antiprotozoal analogs through acylation, sulfonylation, or thiosemicarbazone formation at either amine position, with the rigid BCO cage enforcing a defined spatial presentation of the pharmacophoric elements that flexible-chain diamines cannot replicate [7].

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